Methyl 2-(1,1-dioxidothiomorpholin-3-yl)acetate

Description

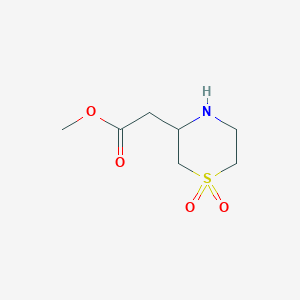

Methyl 2-(1,1-dioxidothiomorpholin-3-yl)acetate is a sulfonated thiomorpholine derivative featuring a six-membered thiomorpholine ring with two sulfone groups (1,1-dioxide) at positions 1 and 1. The methyl ester group at the 3-position of the ring confers ester functionality, making the compound a versatile intermediate in pharmaceutical and organic synthesis.

Properties

Molecular Formula |

C7H13NO4S |

|---|---|

Molecular Weight |

207.25 g/mol |

IUPAC Name |

methyl 2-(1,1-dioxo-1,4-thiazinan-3-yl)acetate |

InChI |

InChI=1S/C7H13NO4S/c1-12-7(9)4-6-5-13(10,11)3-2-8-6/h6,8H,2-5H2,1H3 |

InChI Key |

LDOCSOCULSGGNH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CS(=O)(=O)CCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate typically involves the reaction of thiomorpholine with methyl chloroacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of Methyl2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxo group to a thioether.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the original compound .

Scientific Research Applications

Methyl2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Methyl2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural Comparison

Key Observations :

- Thiomorpholine vs. The additional ketone group in the benzothiazole compound may increase electrophilicity .

- Thietane vs. Azetidine: The thietane derivative () features a sulfur atom and an amino group, improving water solubility, while the azetidine compound () contains a nitrogen atom and fluorinated substituents, enhancing lipophilicity and metabolic stability .

- Indole vs.

Physicochemical Properties

Table 2: Physicochemical Data

Analysis :

- The sulfone groups in the thiomorpholine derivative increase polarity, but the ester group’s hydrolysis susceptibility may limit its stability under basic conditions.

- The thietane analogue’s amino group () enhances water solubility, making it preferable for aqueous-phase reactions .

- Fluorinated substituents in the azetidine compound () improve membrane permeability, a critical factor in drug design .

Biological Activity

Methyl 2-(1,1-dioxidothiomorpholin-3-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiomorpholine ring with a dioxo substituent, which contributes to its unique chemical reactivity and biological interactions. The molecular formula is , and it has a molecular weight of approximately 201.23 g/mol.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Notably, the dioxo group can form hydrogen bonds with biological macromolecules, while the thiomorpholine ring facilitates interactions with hydrophobic regions of proteins. These interactions can modulate enzymatic activities or receptor functions, leading to various cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Case Study: Induction of Apoptosis in Cancer Cells

A recent investigation focused on the effects of this compound on human breast cancer cell lines (MCF-7). The results showed:

- Cell Viability Reduction: Treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 100 µM).

- Apoptosis Markers: Increased expression of pro-apoptotic markers (BAX) and decreased expression of anti-apoptotic markers (BCL-2) were observed.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| Methyl 2-(1,1-dioxidothiomorpholin-2-yl)acetate | Low | Moderate |

| Methyl 2-(1,1-dioxo-thiolan-3-yl)acetate | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.